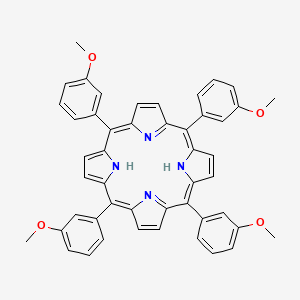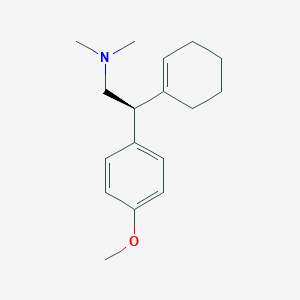
(S)-Dehydro Venlafaxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Dehydro Venlafaxine is a derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the presence of a double bond in its structure, which distinguishes it from its parent compound, Venlafaxine. It is primarily studied for its potential pharmacological properties and its role in the metabolic pathway of Venlafaxine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dehydro Venlafaxine typically involves the dehydration of Venlafaxine under acidic conditions. The process can be summarized as follows:
Starting Material: Venlafaxine.
Reaction Conditions: Dehydration is carried out in an acidic medium, often using sulfuric acid or hydrochloric acid.
Procedure: Venlafaxine is dissolved in the acid solution and heated to promote the elimination of water, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not extensively documented, the process would likely involve optimization of the dehydration reaction to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-Dehydro Venlafaxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound back to Venlafaxine or other reduced forms.
Substitution: The double bond in this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the nucleophile, but typically involve mild to moderate temperatures and solvents like ethanol or methanol.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Venlafaxine and other reduced forms.
Substitution Products: Compounds with different substituents at the double bond position.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of double bonds in organic synthesis.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored for its pharmacological properties, particularly its potential as an antidepressant or its role in the metabolism of Venlafaxine.
Mechanism of Action
The mechanism of action of (S)-Dehydro Venlafaxine is not fully elucidated, but it is believed to involve interactions with serotonin and norepinephrine transporters, similar to Venlafaxine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission. This mechanism is thought to contribute to its potential antidepressant effects.
Comparison with Similar Compounds
Venlafaxine: The parent compound, known for its antidepressant properties.
Desvenlafaxine: An active metabolite of Venlafaxine with similar pharmacological effects.
Duloxetine: Another SNRI used for the treatment of depression and anxiety.
Milnacipran: An SNRI with a different chemical structure but similar therapeutic uses.
Uniqueness: (S)-Dehydro Venlafaxine is unique due to the presence of a double bond, which imparts different chemical reactivity compared to its parent compound. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(2S)-2-(cyclohexen-1-yl)-2-(4-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H25NO/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15/h7,9-12,17H,4-6,8,13H2,1-3H3/t17-/m0/s1 |
InChI Key |
OARSYJZOOXFPDU-KRWDZBQOSA-N |
Isomeric SMILES |
CN(C)C[C@@H](C1=CCCCC1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)

![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)
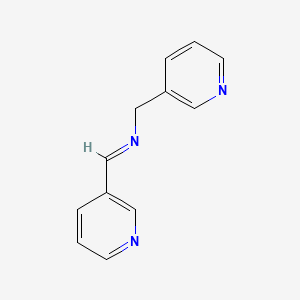


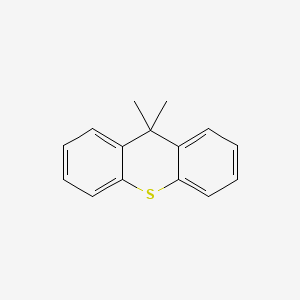

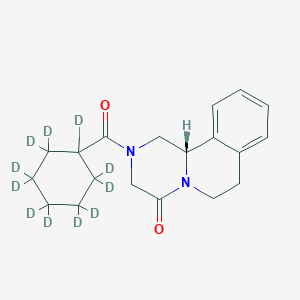
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)
